Benzamide, N-(1-naphthyl)-4-ethyl-
Description
Benzamide, N-(1-naphthyl)-4-ethyl- is a substituted benzamide derivative featuring a 4-ethyl group on the benzene ring and a 1-naphthyl substituent on the amide nitrogen. This compound is characterized by its lipophilic nature and crystalline solid state. Key physicochemical properties, calculated using Joback and Crippen methods, include a logP (octanol/water partition coefficient) of 4.48, indicating high lipophilicity, and a melting point (Tfus) of 135.25°C . Its McGowan volume (McVol) is 1.84, and its gas-phase heat capacity (Cp,gas) ranges from 635.87 J/mol·K at 820.46 K to 708.55 J/mol·K at 1067.93 K .
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3g/mol |
IUPAC Name |
4-ethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-2-14-10-12-16(13-11-14)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H,20,21) |
InChI Key |
VYYDNUDQUVPTFR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
*Calculated based on structural analogy; †Estimated for free base; ‡Molecular weight listed in ; §Calculated from formula in .
Key Observations:
Melting Point: The target compound melts at 135.25°C, significantly higher than Rip-B (90°C), likely due to the naphthyl group's rigid structure enhancing crystal packing . Molecular Weight: Bromine substitution () increases molecular weight to 326.187, while methyl substitution () reduces it to 261.317.
Biological Activity :
- Cinacalcet HCl () is the only compound with a documented therapeutic application. Its stereochemistry (R-configuration) and N-(1-naphthylethyl) substituent are critical for binding to the calcium-sensing receptor (CaR), unlike the target compound's 4-ethyl substitution .
Synthetic Considerations :
- Compounds like Rip-B () and the target are synthesized via amidation between benzoyl chloride derivatives and amines. Rip-B uses 3,4-dimethoxyphenethylamine, while the target likely employs 1-naphthylamine with an ethyl-substituted benzoyl chloride .
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